Cas no 35778-58-6 (5-(4-Diethylaminobenzylidene)rhodanine)

5-(4-Diethylaminobenzylidene)rhodanine 化学的及び物理的性質
名前と識別子
-
- (E)-5-(4-(Diethylamino)benzylidene)-2-mercaptothiazol-4(5H)-one
- 5-[4-(Diethylamino)benzylidene]rhodanine
- 5-(4-Diethylaminobenzylidene)rhodanine
- (5E)-5-[4-(Diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)
- 4-Diethylaminobenzalrhodanine
- 5-(4-(DIETHYLAMINO)BENZYLIDENE)RHODANINE,TECH.
- 5-(p-(Diethylamino)benzylidene)rhodanine
- 5-(p-Diaethylamino-benzyliden)-2-thioxo-thiazolidin-4-on
- 5-(p-Diaethylamino-benzyliden)-rhodanin
- 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo-4-thiazolidinon
- 5-[4-(Diethylamino)benzylidene]-2-thioxothiazolidin-4-one
- 5-[p-(diethylamino)benzylidene]-2-thioxothiazolidin-4-one
- P-DIE
- MLS002703383
- (p-(Diethylamino)benzylidene)rhodanine
- [p-(Diethylamino)benzylidene]rhodanine
- 5-(4-(Diethylamino)benzylidene)-2-thioxothiazolidin-4-one
- (5Z)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[4-(diethylamino)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
- 5-[p-(Diethylamino)benzylidene]rhodanine
- 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo-
- 4-Thiazolidinone, 5-((4-(diethylamino)phenyl)methylene
- 4-Thiazolidinone, 5-((4-(diethylamino)phenyl)methylene)-2-thioxo-
- CS-0451631
- AKOS000307379
- Z44301459
- ?5-(4-DIETHYLAMINOBENZYLIDENE)RHODANINE
- CWQLQYNQWCTDQF-FMIVXFBMSA-N
- AKOS000412304
- A874519
- (5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 35778-58-6
- SCHEMBL194498
- D0464
- (5E)-5-[4-(Diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one #
- p-Diethylaminobenzylidene rhodanine
- MFCD00193758
- (E)-5-(4-(diethylamino)benzylidene)-2-thioxothiazolidin-4-one
- DTXSID8067943
- ALBB-009132
- AF-962/31929009
- 5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
-
- MDL: MFCD04079831
- インチ: 1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9-
- InChIKey: CWQLQYNQWCTDQF-XFXZXTDPSA-N
- ほほえんだ: S1C(N([H])C(/C/1=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])=O)=S
- BRN: 215164
計算された属性
- せいみつぶんしりょう: 292.07000
- どういたいしつりょう: 292.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 89.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.29
- ゆうかいてん: 161-164 °C(lit.)
- ふってん: 450.4°Cat760mmHg
- フラッシュポイント: 226.2°C
- 屈折率: 1.668
- PSA: 89.73000
- LogP: 3.35040
- ようかいせい: 未確定
5-(4-Diethylaminobenzylidene)rhodanine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- TSCA:Yes
- セキュリティ用語:S26;S36
5-(4-Diethylaminobenzylidene)rhodanine 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
5-(4-Diethylaminobenzylidene)rhodanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23145-5g |
5-(4-Diethylaminobenzylidene)rhodanine, 98% |
35778-58-6 | 98% | 5g |
¥486.00 | 2023-03-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0464-1g |
5-(4-Diethylaminobenzylidene)rhodanine |
35778-58-6 | 98.0%(T) | 1g |
¥130.0 | 2022-05-30 | |
TRC | D492658-50mg |
5-(4-Diethylaminobenzylidene)rhodanine |
35778-58-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D492658-500mg |
5-(4-Diethylaminobenzylidene)rhodanine |
35778-58-6 | 500mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB133646-1 g |
5-(4-Diethylaminobenzylidene)rhodanine, 98%; . |
35778-58-6 | 98% | 1g |
€43.60 | 2023-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0464-5g |
5-(4-Diethylaminobenzylidene)rhodanine |
35778-58-6 | 98.0%(T) | 5g |
¥475.0 | 2022-05-30 | |
abcr | AB133646-1g |
5-(4-Diethylaminobenzylidene)rhodanine, 98%; . |
35778-58-6 | 98% | 1g |
€43.60 | 2025-02-19 | |
eNovation Chemicals LLC | D756503-25g |
5-(4-DIETHYLAMINOBENZYLIDENE)RHODANINE |
35778-58-6 | 98.0% | 25g |
$210 | 2024-06-07 | |
Aaron | AR003MUS-250mg |
5-(4-DIETHYLAMINOBENZYLIDENE)RHODANINE |
35778-58-6 | 98% | 250mg |
$8.00 | 2025-01-22 | |
1PlusChem | 1P003MMG-1g |
5-(4-DIETHYLAMINOBENZYLIDENE)RHODANINE |
35778-58-6 | >98.0%(T) | 1g |
$21.00 | 2024-05-04 |
5-(4-Diethylaminobenzylidene)rhodanine 関連文献
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
5-(4-Diethylaminobenzylidene)rhodanineに関する追加情報
Introduction to 5-(4-Diethylaminobenzylidene)rhodanine (CAS No. 35778-58-6)
5-(4-Diethylaminobenzylidene)rhodanine, a compound with the chemical formula C₁₃H₁₅N₃O, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 35778-58-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both aromatic and heterocyclic functional groups makes it a versatile candidate for further exploration in drug development.
The molecular structure of 5-(4-Diethylaminobenzylidene)rhodanine consists of a benzylidene moiety linked to a rhodanine core. The benzylidene group, characterized by its 4-diethylaminobenzyl substituent, contributes to the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic effects. This feature is particularly relevant in the design of molecules that require precise binding to biological receptors.
Rhodanine, as a heterocyclic compound, is known for its broad spectrum of biological activities. It has been widely studied for its potential in antimicrobial, anti-inflammatory, and anticancer applications. The combination of these two structural motifs in 5-(4-Diethylaminobenzylidene)rhodanine suggests that it may exhibit enhanced biological activity compared to individual components.
Recent research has highlighted the importance of rhodanine derivatives in the development of novel therapeutic agents. Studies have shown that modifications at the rhodanine core can significantly alter the pharmacological properties of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the compound's solubility, bioavailability, and target specificity.
In particular, the 4-diethylaminobenzylidene moiety in 5-(4-Diethylaminobenzylidene)rhodanine plays a crucial role in determining its interaction with biological targets. The diethylamino group is known to enhance lipophilicity, which can improve membrane permeability and thus oral bioavailability. This property is particularly valuable in drug design, where achieving optimal pharmacokinetic profiles is essential for therapeutic efficacy.
The compound's potential as a lead molecule has been explored in several preclinical studies. Researchers have investigated its activity against various disease models, including cancer and neurodegenerative disorders. Preliminary results suggest that 5-(4-Diethylaminobenzylidene)rhodanine may possess inhibitory effects on specific enzymes and signaling pathways involved in disease progression.
One of the most intriguing aspects of this compound is its ability to undergo photochemical reactions. The benzylidene group can be activated by UV light, leading to the formation of reactive intermediates that can interact with biological molecules. This property has implications for both therapeutic applications and potential photodynamic therapies.
The synthesis of 5-(4-Diethylaminobenzylidene)rhodanine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods are essential for producing sufficient quantities of the compound for further biological evaluation.
In conclusion, 5-(4-Diethylaminobenzylidene)rhodanine (CAS No. 35778-58-6) represents a promising candidate for drug discovery due to its unique structural features and potential biological activities. Ongoing research continues to uncover new insights into its pharmacological properties and mechanisms of action. As our understanding of this compound grows, it holds great promise for contributing to the development of novel therapeutic strategies across various medical fields.
35778-58-6 (5-(4-Diethylaminobenzylidene)rhodanine) 関連製品
- 536-17-4(4-(Dimethylaminobenzylidene)rhodanine)
- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)
- 1095323-54-8(4,5-bis(acetyloxy)-6-(acetyloxy)methyl-3-acetamidooxan-2-yl benzoate)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 868155-11-7((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one)
- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)
- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)
- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)




